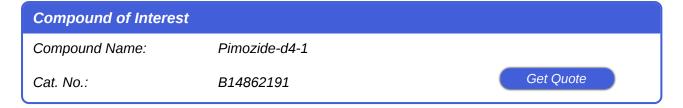


Understanding the Certificate of Analysis for Pimozide-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Pimozide-d4. Pimozide-d4, a deuterium-labeled analog of the antipsychotic drug Pimozide, is crucial as an internal standard in pharmacokinetic and analytical studies for the precise quantification of Pimozide in biological samples.[1][2] A CoA is a critical document that verifies the quality, purity, and identity of a chemical substance, ensuring it meets the required specifications for research and development.[3][4]

Core Data Summary

The quantitative data from a typical Pimozide-d4 Certificate of Analysis is summarized below. These values represent a batch-specific analysis and are provided here as a representative example.



Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Purity (by HPLC)	≥98%	99.5%	High-Performance Liquid Chromatography
Identity (by MS)	Conforms to structure	Conforms	Mass Spectrometry
Identity (by ¹H NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance Spectroscopy
Deuterium Incorporation	≥99%	≥99% (d1-d4)	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Conforms	Gas Chromatography- Mass Spectrometry (GC-MS)
Loss on Drying	≤1.0%	0.2%	Thermogravimetric Analysis (TGA)

Physicochemical Properties

Property	Value
Chemical Formula	C28H25D4F2N3O[2]
Molecular Weight	465.6 g/mol [2]
CAS Number	1803193-57-8[2]
Parent Drug CAS	2062-78-4[5][6]
Solubility	Soluble in a 1:1 solution of acetonitrile:methanol[2]
Storage	-20°C[2]



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify Pimozide-d4 from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Spherisorb ODS2 (250mm x 4.6mm, 5μm particle size) or equivalent C18 column.
 [7][8]
- Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M sodium perchlorate in a ratio of 40:30:30 (v/v), with the pH adjusted to 6.1.[7][8]
- Flow Rate: 0.8 mL/min.[7][8]
- Detection Wavelength: 240 nm.[7][8]
- Injection Volume: 10 μL.
- Procedure: A solution of Pimozide-d4 is prepared in the mobile phase. The sample is injected
 into the HPLC system, and the chromatogram is recorded. The purity is calculated by
 dividing the peak area of Pimozide-d4 by the total peak area of all components in the
 chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of Pimozide-d4.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI.



- Scan Range: m/z 100-600.
- Procedure: A dilute solution of Pimozide-d4 is infused into the mass spectrometer. The
 resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of
 Pimozide-d4 (m/z 466.6). The fragmentation pattern is also compared to a reference
 standard or theoretical fragmentation to confirm the structure.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure and confirms the identity of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Procedure: A small amount of the Pimozide-d4 sample is dissolved in the deuterated solvent.
 The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of Pimozide. The reduction in signal intensity at specific aromatic positions will confirm the deuterium labeling.

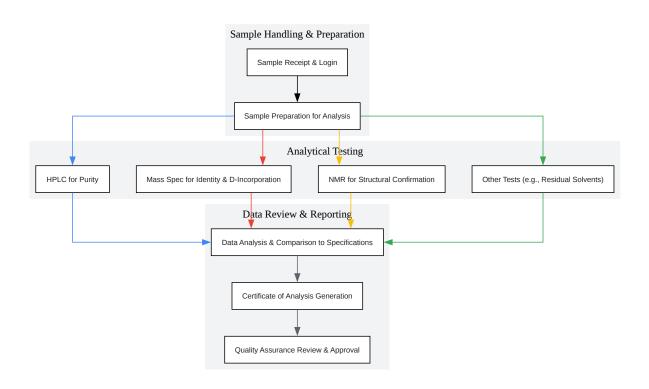
Determination of Deuterium Incorporation by Mass Spectrometry

This analysis quantifies the percentage of deuterium atoms in the Pimozide-d4 molecule.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Procedure: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d₀) and deuterated forms (d₁, d₂, d₃, d₄) are measured. The percentage of deuterium incorporation is calculated based on the sum of the intensities of the deuterated forms.[2]

Visualizations





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Caption: Workflow for the generation of a Certificate of Analysis.

Pimozide-d4 Structure

1-[1-[4,4-bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4



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Caption: Chemical Structure of Pimozide-d4.

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